molecular formula C9H9NO4 B8488861 2-(3-methoxy-4-nitrophenyl)acetaldehyde

2-(3-methoxy-4-nitrophenyl)acetaldehyde

Cat. No.: B8488861
M. Wt: 195.17 g/mol
InChI Key: DZNLHAPREMWQRH-UHFFFAOYSA-N
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Description

2-(3-Methoxy-4-nitrophenyl)acetaldehyde is an aromatic aldehyde featuring a methoxy (-OCH₃) and nitro (-NO₂) group at the 3- and 4-positions of the phenyl ring, respectively. This compound is structurally related to intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitro and methoxy groups are common pharmacophores. Its physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, creating a polarized aromatic system .

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(3-methoxy-4-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO4/c1-14-9-6-7(4-5-11)2-3-8(9)10(12)13/h2-3,5-6H,4H2,1H3

InChI Key

DZNLHAPREMWQRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-4-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the nitration of 3-methoxybenzaldehyde to introduce the nitro group at the para position relative to the methoxy group. This is typically followed by a reduction step to convert the nitro group to an amino group, and subsequent oxidation to form the desired acetaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of (3-Methoxy-4-nitrophenyl)acetic acid.

    Reduction: Formation of (3-Methoxy-4-aminophenyl)acetaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxy-4-nitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxy-4-nitrophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants

2-(3-Methoxy-4-Nitrophenyl)Acetic Acid (Similarity: 0.91)
  • Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Properties : Higher polarity and acidity (pKa ~4-5) due to the -COOH group, enhancing water solubility.
  • Applications : Likely used as a synthetic precursor for esters or amides, leveraging its carboxylate reactivity .
Methyl 2-(4-Methoxy-3-Nitrophenyl)Acetate (Similarity: 0.90)
  • Structure : Ester derivative (-COOCH₃) of the acetic acid analog.
  • Properties : Reduced polarity compared to the acid, with increased lipophilicity. The ester group is hydrolytically labile under acidic/basic conditions.
  • Applications: Potential prodrug or intermediate in controlled-release formulations .
4'-Hydroxy-3'-Nitroacetophenone (Similarity: 0.86)
  • Structure : Ketone (-COCH₃) instead of aldehyde, with a hydroxyl (-OH) substituent.
  • Properties : The ketone is less reactive toward nucleophiles than aldehydes. The hydroxyl group introduces hydrogen-bonding capability, affecting crystallinity.
  • Applications : Common in UV-absorbing materials or as a ligand in coordination chemistry .

Positional Isomers and Substituent Effects

Chlorophenyl Acetaldehyde Isomers
  • Example : 2-(2-Chlorophenyl)acetaldehyde vs. 2-(3-chlorophenyl)acetaldehyde.
  • Key Findings :
    • Boiling Points : Ortho-substituted isomers (e.g., 2-chloro) exhibit lower boiling points due to steric hindrance reducing intermolecular forces. Meta and para isomers have higher boiling points .
    • GC Retention Times : Ortho isomers elute earlier than meta/para analogs due to reduced molecular planarity and polarity .
Nitro/Methoxy Positional Variations
  • Example : 2-(3-Methyl-4-nitrophenyl)acetic acid (Similarity: 0.90) vs. 2-(3-Methoxy-4-nitrophenyl)acetaldehyde.
  • Impact : Methyl groups (electron-donating) increase electron density at the ring, while nitro groups (electron-withdrawing) decrease it. This alters reaction kinetics in electrophilic substitution or reduction reactions .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Name Functional Group Boiling Point (°C) Similarity Score Key Applications
This compound Aldehyde (-CHO) Not Reported N/A Synthetic intermediate
2-(3-Methoxy-4-nitrophenyl)acetic acid Carboxylic Acid Not Reported 0.91 Pharmaceutical synthesis
Methyl 2-(4-methoxy-3-nitrophenyl)acetate Ester (-COOCH₃) Not Reported 0.90 Prodrug formulations
4'-Hydroxy-3'-nitroacetophenone Ketone (-COCH₃) Not Reported 0.86 UV stabilizers

Table 2: Impact of Substituent Position on Physical Properties (Chlorophenyl Analogs)

Compound Substituent Position Boiling Point (°C) GC Retention Time (Relative)
2-(2-Chlorophenyl)acetaldehyde Ortho Lower Shorter
2-(3-Chlorophenyl)acetaldehyde Meta Higher Longer
2-(4-Chlorophenyl)acetaldehyde Para Higher Longer

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